An In-depth Technical Guide to Z-D-Chg-OH (N-Z-D-α-Cyclohexylglycine)
An In-depth Technical Guide to Z-D-Chg-OH (N-Z-D-α-Cyclohexylglycine)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activity of Z-D-Chg-OH (N-Z-D-α-Cyclohexylglycine). This document is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.
Chemical Structure and Properties
Z-D-Chg-OH, systematically named N-benzyloxycarbonyl-D-α-cyclohexylglycine, is a non-proteinogenic amino acid derivative. The presence of the cyclohexyl group imparts significant hydrophobicity and conformational rigidity, while the benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionality, particularly in peptide synthesis.
General Information
| Identifier | Value |
| Chemical Name | N-Z-D-α-Cyclohexylglycine |
| Synonyms | N-benzyloxycarbonyl-D-α-cyclohexylglycine, Z-D-Cyclohexylglycine |
| CAS Number | 69901-85-5 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
Physicochemical Properties
| Property | Value |
| Physical Form | White to off-white powder |
| Melting Point | Data not available for Z-D-Chg-OH. The parent compound, D-Cyclohexylglycine, has a melting point of 256 °C[1]. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Insoluble in water[2]. |
| Stability | Store at -20°C for long-term stability (up to 3 years in powder form). At 4°C, it is stable for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month[2]. |
Spectroscopic Data
Experimental Protocols
The primary application of Z-D-Chg-OH is as a building block in peptide synthesis. The Z-group provides protection for the amine, preventing unwanted side reactions during peptide coupling.
Synthesis of Z-D-Chg-OH
A general and widely used method for the introduction of the benzyloxycarbonyl (Z) group to an amino acid is the Schotten-Baumann reaction. While a specific protocol for Z-D-Chg-OH was not found, a general procedure can be adapted from the synthesis of other Z-protected amino acids.
Materials:
-
D-Cyclohexylglycine (D-Chg-OH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve D-Cyclohexylglycine in an aqueous solution of sodium carbonate or sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise to the cooled solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) by the concurrent addition of a sodium carbonate or sodium hydroxide solution.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid in an ice bath.
-
The Z-D-Chg-OH product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Purification
The crude Z-D-Chg-OH can be purified by recrystallization. A common solvent system for recrystallizing Z-protected amino acids is ethyl acetate/hexane.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Slowly add hexane to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.
Analytical Methods
The purity of Z-D-Chg-OH can be assessed by various analytical techniques:
-
Thin-Layer Chromatography (TLC): A suitable solvent system (e.g., a mixture of chloroform, methanol, and acetic acid) can be used to monitor the progress of the reaction and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a standard method for determining the purity of amino acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of Z-D-Chg-OH are limited in the available literature, derivatives of cyclohexylglycine have shown significant potential as inhibitors of dipeptidyl peptidase-IV (DP-IV)[1][6][7]. DP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DP-IV prolongs the action of GLP-1, leading to increased insulin secretion and improved glycemic control, making it a key target for the treatment of type 2 diabetes[8].
Dipeptidyl Peptidase-IV (DP-IV) Signaling Pathway
DP-IV is a transmembrane glycoprotein with exopeptidase activity, cleaving N-terminal dipeptides from polypeptides, particularly those with proline or alanine at the penultimate position[2][6][8]. Its substrates include growth factors, chemokines, and neuropeptides.
The inhibition of DP-IV has been shown to potentiate the activin/nodal signaling pathway by augmenting Smad2 phosphorylation[2][3]. The activin/nodal pathway is crucial for embryonic development and cell differentiation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of Z-D-Chg-OH.
// Nodes Start [label="Start: D-Cyclohexylglycine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Schotten-Baumann Reaction\n(Z-protection)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Workup:\n- Wash with ether\n- Acidification", fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration1 [label="Filtration & Drying", fillcolor="#FFFFFF", fontcolor="#202124"]; Crude_Product [label="Crude Z-D-Chg-OH", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystallization [label="Purification:\nRecrystallization\n(Ethyl Acetate/Hexane)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration2 [label="Filtration & Drying", fillcolor="#FFFFFF", fontcolor="#202124"]; Pure_Product [label="Pure Z-D-Chg-OH", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\nTLC, HPLC, NMR, MS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Extraction; Extraction -> Filtration1; Filtration1 -> Crude_Product; Crude_Product -> Recrystallization; Recrystallization -> Filtration2; Filtration2 -> Pure_Product; Pure_Product -> Analysis; } dot Caption: General experimental workflow for the synthesis and purification of Z-D-Chg-OH.
References
- 1. D-alpha-Cyclohexylglycine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway [bmbreports.org]
- 3. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
